molecular formula C12H23NO3 B6229574 tert-butyl N-{[1-(2-hydroxyethyl)cyclobutyl]methyl}carbamate CAS No. 2408965-14-8

tert-butyl N-{[1-(2-hydroxyethyl)cyclobutyl]methyl}carbamate

Cat. No.: B6229574
CAS No.: 2408965-14-8
M. Wt: 229.3
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Description

tert-butyl N-{[1-(2-hydroxyethyl)cyclobutyl]methyl}carbamate: is a carbamate derivative that has gained significant interest in scientific and industrial research due to its unique physical and chemical properties. This compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{[1-(2-hydroxyethyl)cyclobutyl]methyl}carbamate typically involves the reaction of tert-butyl chloroformate with 1-(2-hydroxyethyl)cyclobutylamine under controlled conditions. The reaction is carried out in the presence of a base such as sodium bicarbonate in a solvent like dichloromethane .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed:

    Oxidation: Formation of corresponding alcohols or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted carbamates or other derivatives.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of complex organic molecules.
  • Employed in the preparation of phosphatidyl ethanolamines and ornithine .

Biology:

  • Investigated for its potential use in biochemical assays and as a reagent in enzymatic reactions.

Medicine:

  • Explored for its potential therapeutic applications due to its stability and reactivity.

Industry:

  • Utilized in the production of pharmaceuticals and agrochemicals.
  • Applied in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-{[1-(2-hydroxyethyl)cyclobutyl]methyl}carbamate involves its ability to act as a protecting group for amines. The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions. This allows for selective reactions to occur at other functional groups in the molecule .

Comparison with Similar Compounds

  • tert-butyl N-(2-hydroxyethyl)carbamate
  • N-(tert-butoxycarbonyl)ethanolamine
  • Boc-2-aminoethanol
  • Boc-glycinol

Uniqueness: tert-butyl N-{[1-(2-hydroxyethyl)cyclobutyl]methyl}carbamate is unique due to its cyclobutyl ring, which imparts distinct steric and electronic properties. This makes it particularly useful in applications where selective protection and reactivity are required .

Properties

CAS No.

2408965-14-8

Molecular Formula

C12H23NO3

Molecular Weight

229.3

Purity

95

Origin of Product

United States

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